molecular formula C9H10F2N2 B13055893 Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine2hcl

Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine2hcl

Cat. No.: B13055893
M. Wt: 184.19 g/mol
InChI Key: GJACGOWGNQVPPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl typically involves the reaction of cyclopropylamine with 3,5-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl is unique due to its specific combination of cyclopropyl and difluoropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine

InChI

InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2

InChI Key

GJACGOWGNQVPPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=NC=C2F)F)N

Origin of Product

United States

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